molecular formula C20H20N2O2S B12599257 N-(4-Aminobutyl)pyrene-1-sulfonamide CAS No. 886843-98-7

N-(4-Aminobutyl)pyrene-1-sulfonamide

Cat. No.: B12599257
CAS No.: 886843-98-7
M. Wt: 352.5 g/mol
InChI Key: DCTREJXLEQJDIJ-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)pyrene-1-sulfonamide is a chemical compound with the molecular formula C20H20N2O2S. It is a member of the sulfonamide family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutyl)pyrene-1-sulfonamide typically involves the reaction of pyrene-1-sulfonyl chloride with 4-aminobutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often employs oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)pyrene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Aminobutyl)pyrene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)pyrene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Aminobutyl)pyrene-1-sulfonamide is unique due to its pyrene moiety, which imparts distinct photophysical properties. This makes it valuable in the study of fluorescence and as a probe in biological systems .

Properties

CAS No.

886843-98-7

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

N-(4-aminobutyl)pyrene-1-sulfonamide

InChI

InChI=1S/C20H20N2O2S/c21-12-1-2-13-22-25(23,24)18-11-9-16-7-6-14-4-3-5-15-8-10-17(18)20(16)19(14)15/h3-11,22H,1-2,12-13,21H2

InChI Key

DCTREJXLEQJDIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)NCCCCN

Origin of Product

United States

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